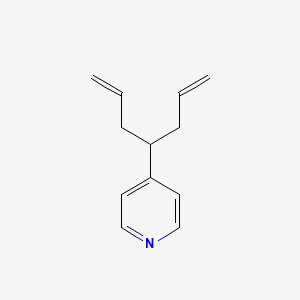

4-(1-Propenyl butenyl) pyridine

Description

Significance of the Pyridine (B92270) Nucleus in Organic Synthesis and Materials Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comwikipedia.org Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a versatile scaffold for the synthesis of a vast array of functional molecules. numberanalytics.commdpi.com In organic synthesis, pyridine and its derivatives are widely used as catalysts, reagents, and solvents. biosynce.comacs.org The nitrogen atom's lone pair of electrons imparts basicity, allowing it to act as a proton acceptor in numerous reactions. numberanalytics.comwikipedia.org

In the realm of materials science, the incorporation of pyridine moieties into polymer backbones and other materials can significantly influence their properties. Pyridine-containing polymers have shown potential in applications such as organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs). acs.org The nitrogen atom can coordinate with metal ions, leading to the formation of complexes with interesting photophysical and catalytic properties. rsc.orgresearchgate.net

Contextualization of 4-Substituted Pyridines within Heterocyclic Chemistry

Within the broad family of pyridine derivatives, those substituted at the 4-position hold particular importance. The electronic nature of the pyridine ring makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the 3- and 5-positions. nih.govmatanginicollege.ac.in This inherent reactivity pattern allows for the selective functionalization of the pyridine core.

The introduction of substituents at the 4-position can dramatically alter the molecule's physical and chemical properties, including its basicity, solubility, and biological activity. acs.org For instance, the synthesis of 4-aminopyridines is a key area of research due to their presence in numerous pharmaceuticals. google.com The development of efficient methods for the selective C-H functionalization at the 4-position of pyridines is a current area of intense investigation, aiming to provide direct routes to complex molecules. acs.org

Current Research Trends in Complex Pyridine Architectures

Modern research in heterocyclic chemistry is increasingly focused on the development of novel and efficient methods for the synthesis of highly substituted and complex pyridine architectures. researchgate.netnih.govnih.gov These efforts are driven by the constant demand for new molecules with tailored properties for applications in medicine, agriculture, and materials science. mdpi.comnih.gov

Key trends include the use of transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds on the pyridine ring. researchgate.net Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to generating diverse libraries of substituted pyridines. nih.gov Furthermore, the development of metal-free synthesis methods is gaining traction due to their cost-effectiveness and environmental sustainability. mdpi.comresearchgate.net The construction of intricate, three-dimensional pyridine-containing structures, including those with multiple stereocenters, remains a significant challenge and a major goal for synthetic chemists.

Due to the lack of specific data for "4-(1-Propenylbutenyl)pyridine," we are unable to provide detailed research findings or data tables as requested in the initial instructions. Should further information on this specific compound become publicly available, a more detailed article could be produced.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

4-hepta-1,6-dien-4-ylpyridine |

InChI |

InChI=1S/C12H15N/c1-3-5-11(6-4-2)12-7-9-13-10-8-12/h3-4,7-11H,1-2,5-6H2 |

InChI Key |

ACCGPKNXXJZHJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC=C)C1=CC=NC=C1 |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of 4 1 Propenyl Butenyl Pyridine

Strategies for Pyridine (B92270) Ring Construction with Alkenyl Functionality

The de novo synthesis of the pyridine ring provides a direct route to incorporating complex substituents. baranlab.org Several classical and modern methods can be adapted for the synthesis of pyridines bearing alkenyl groups.

Advanced Hantzsch-Type Pyridine Syntheses

The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization is the formation of a stable aromatic ring. wikipedia.org

This method's versatility allows for the incorporation of alkenyl functionalities. By using an aldehyde that contains a propenyl butenyl group, the desired substituent can be introduced at the 4-position of the pyridine ring. The general mechanism involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent. organic-chemistry.org These intermediates then condense to form the dihydropyridine (B1217469) ring. organic-chemistry.org

Modifications to the classical Hantzsch synthesis have been developed to improve yields and reaction conditions. wikipedia.org These include performing the reaction in aqueous micelles, using ultrasonic irradiation, or employing catalysts like p-toluenesulfonic acid (PTSA). wikipedia.org Recent advancements have also focused on developing "greener" protocols using ionic liquids as catalysts for room-temperature reactions. wikipedia.org Furthermore, Hantzsch-type strategies have been developed using alternative C-4 sources, such as rongalite, which decomposes to formaldehyde (B43269) for the condensation reaction. mdpi.com

Table 1: Key Features of Advanced Hantzsch-Type Pyridine Syntheses

| Feature | Description | References |

| Reactants | Aldehyde (can contain the desired alkenyl group), 2 equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia, ammonium acetate). | wikipedia.orgfiveable.me |

| Intermediate | 1,4-Dihydropyridine (Hantzsch ester). | wikipedia.orgacs.org |

| Final Product | Substituted pyridine following an oxidation step. | wikipedia.orgorganic-chemistry.org |

| Modifications | Use of microwave chemistry, aqueous micelles, ultrasonic irradiation, and various catalysts to improve efficiency and conditions. | wikipedia.org |

| Green Chemistry | Development of more environmentally friendly methods using ionic liquids and other green solvents. | wikipedia.org |

Modern Condensation Reactions of 1,5-Dicarbonyl Precursors

The condensation of 1,5-dicarbonyl compounds with a nitrogen source, typically ammonia or hydroxylamine (B1172632), is a fundamental approach to pyridine synthesis. baranlab.orgyoutube.com To synthesize a pyridine with an alkenyl substituent at the 4-position, a 1,5-dicarbonyl precursor bearing this group at the C-3 position is required.

The general process involves the reaction of the 1,5-dicarbonyl compound with ammonia to form an intermediate that cyclizes and subsequently undergoes dehydration and oxidation to yield the pyridine ring. youtube.com The use of hydroxylamine hydrochloride can circumvent the need for a separate oxidation step. researchgate.net

A significant challenge in this method is the potential for side reactions, such as aldol (B89426) condensations, especially when using basic ammonia. youtube.com Modern approaches often focus on the efficient synthesis of the required α,β-unsaturated 1,5-dicarbonyl precursors. One such strategy involves an olefin cross-metathesis (CM) protocol. akshatrathi.com This allows for the convergent assembly of complex 1,5-dicarbonyl intermediates from simpler, readily available starting materials like homoallylic alcohols and α,β-enones. akshatrathi.com This CM-based approach offers high regiocontrol and is adaptable for creating a wide range of substitution patterns on the pyridine ring. akshatrathi.com

Table 2: Comparison of Nitrogen Sources in 1,5-Dicarbonyl Condensation

| Nitrogen Source | Key Characteristics | References |

| Ammonia | Standard reagent, but can lead to side reactions like aldol condensation. Requires a subsequent oxidation step. | baranlab.orgyoutube.com |

| Hydroxylamine | Avoids the need for a separate oxidation step as it is an "oxidized version" of ammonia. It is more nucleophilic and less basic than ammonia, reducing the likelihood of aldol condensation. | youtube.com |

Cycloaddition Chemistry for Pyridine Scaffolds

Cycloaddition reactions offer a powerful and atom-efficient strategy for constructing the pyridine ring. rsc.orgnih.gov These reactions involve the combination of molecular fragments to form a cyclic system in a single step.

One of the most prominent cycloaddition approaches is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.orgacsgcipr.org In the context of pyridine synthesis, this typically involves the reaction of a 1-azadiene (a four-atom component containing one nitrogen atom) with an alkyne or an alkene equivalent (a two-atom component). rsc.org To directly form an aromatic pyridine, the reaction often employs an inverse electron demand Diels-Alder reaction, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.orgnih.gov The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas to yield the pyridine ring. acsgcipr.org To incorporate an alkenyl group, the alkyne or enamine dienophile would need to carry the desired substituent.

Another significant cycloaddition method is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction allows for the construction of the pyridine ring from two alkyne molecules and a nitrile. nih.gov By selecting an alkyne that bears the desired 1-propenyl butenyl group, this functionality can be directly incorporated into the pyridine scaffold. This method has the advantage of controlling the substitution pattern and can even be performed enantioselectively using chiral catalysts. nih.gov

Table 3: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Cycloaddition Type | Description | Key Features for Alkenyl Pyridine Synthesis | References |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of a 1-azadiene with an alkyne or alkene. | The alkyne or alkene dienophile must contain the desired alkenyl substituent. Inverse electron demand variants are common. | rsc.orgacsgcipr.orgnih.gov |

| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction of two alkynes and a nitrile. | One of the alkyne components must possess the 1-propenyl butenyl group. Offers good control over substitution patterns. | nih.gov |

Regioselective Introduction and Modification of Alkenyl Chains at the Pyridine 4-Position

For pyridines that are already formed, the introduction or modification of substituents at specific positions becomes crucial. The 4-position of pyridine can be selectively functionalized using modern synthetic techniques.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. nih.govdoabooks.org For the synthesis of 4-alkenyl pyridines, a common strategy involves the coupling of a 4-halopyridine with an appropriate organometallic reagent containing the desired alkenyl chain.

The Suzuki-Miyaura cross-coupling is a widely used method, which typically involves the reaction of a halopyridine with an organoboron compound in the presence of a palladium catalyst. researchgate.net To synthesize 4-(1-propenyl butenyl) pyridine, 4-bromopyridine (B75155) could be coupled with a (1-propenyl butenyl)boronic acid or its ester. The regioselectivity of such reactions on di- or poly-halogenated pyridines can be controlled, often favoring coupling at the more electrophilic position. researchgate.netnih.gov

Other cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and the Hiyama coupling (using organosilicon reagents), also provide viable routes. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. For instance, the use of specific palladium catalysts with appropriate phosphine (B1218219) ligands can facilitate the coupling at the desired 4-position. researchgate.net

Table 4: Common Cross-Coupling Reactions for 4-Alkenyl Pyridine Synthesis

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features | References |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | High functional group tolerance, mild reaction conditions. | researchgate.nettcichemicals.com |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents. | nih.govacs.org |

| Hiyama | Organosilicon | Palladium | Utilizes stable and less toxic organosilanes. | researchgate.net |

Olefin Metathesis for Controlled Alkenyl Substituent Installation

Olefin metathesis is a powerful reaction that allows for the rearrangement of carbon-carbon double bonds. It has emerged as a valuable tool for the synthesis and modification of complex molecules, including those containing heterocyclic rings. beilstein-journals.org In the context of synthesizing this compound, olefin metathesis can be employed in a cross-metathesis reaction.

This would involve reacting a simpler 4-alkenylpyridine, such as 4-vinylpyridine (B31050), with another olefin that contains the remaining part of the desired 1-propenyl butenyl chain. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. beilstein-journals.org

A significant challenge in applying olefin metathesis to pyridine-containing substrates is the potential for the nitrogen atom to coordinate to the metal catalyst, leading to deactivation. beilstein-journals.orguu.nl Strategies to overcome this include using more robust catalysts, modifying the pyridine ring to reduce its basicity (e.g., by introducing electron-withdrawing groups), or protecting the nitrogen atom. beilstein-journals.orguu.nl For instance, the pyridine nitrogen can be temporarily coordinated to another metal center, which acts as a protecting group during the metathesis reaction. uu.nl Despite these challenges, successful cross-metathesis reactions involving N-heteroaromatics have been reported, demonstrating the feasibility of this approach for installing complex alkenyl chains. beilstein-journals.org

Table 5: Considerations for Olefin Metathesis on Pyridine Substrates

| Factor | Description | Potential Solutions | References |

| Catalyst Deactivation | The lone pair on the pyridine nitrogen can coordinate to the ruthenium catalyst, inhibiting its activity. | Use of more robust catalysts, modification of the pyridine's electronic properties, protection of the nitrogen atom. | beilstein-journals.orguu.nl |

| Reaction Type | Cross-metathesis between a simple 4-alkenylpyridine and another olefin. | Careful selection of the metathesis partners and catalyst to favor the desired cross-product. | akshatrathi.combeilstein-journals.org |

| Substrate Scope | The reaction can be sensitive to the steric and electronic properties of the substrates. | Optimization of reaction conditions and catalyst choice is often necessary. | beilstein-journals.orgacs.org |

Directed Functionalization via Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring. The N-oxide group activates the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. This strategy could be adapted for the synthesis of the target molecule. A key advantage is the ability to introduce substituents that would be difficult to install on the parent pyridine.

For a hypothetical synthesis, one could envision a multi-step sequence starting with pyridine N-oxide. A plausible approach involves the introduction of a suitable functional group at the C4 position that can then be elaborated into the desired 1-propenylbutenyl side chain. For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed. The pyridine N-oxide could first be halogenated at the C4 position. This 4-halopyridine N-oxide would then serve as a coupling partner for an organometallic reagent containing the pre-assembled 1-propenylbutenyl fragment. Subsequent deoxygenation of the N-oxide would yield the final product.

Table 1: Hypothetical Reaction Parameters for C4-Functionalization via N-Oxide

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 1. Activation | Pyridine | m-CPBA | Dichloromethane | Pyridine N-oxide |

| 2. Halogenation | Pyridine N-oxide | POCl₃/PCl₅ | Heat | 4-Chloropyridine N-oxide |

| 3. Cross-Coupling | 4-Chloropyridine N-oxide | (1-Propenylbutenyl)tributylstannane | Pd(PPh₃)₄ | 4-(1-Propenylbutenyl)pyridine N-oxide |

| 4. Deoxygenation | 4-(1-Propenylbutenyl)pyridine N-oxide | PPh₃ | Toluene, Heat | 4-(1-Propenylbutenyl)pyridine |

Radical Coupling Methodologies

Radical chemistry offers powerful tools for the formation of carbon-carbon bonds, and these methods could be applied to the synthesis of 4-(1-propenylbutenyl)pyridine. Minisci-type reactions, for example, allow for the direct C-H functionalization of protonated pyridines with alkyl radicals.

In a hypothetical scenario, a radical precursor for the 1-propenylbutenyl group could be generated and then added to the pyridine ring. For instance, a carboxylic acid or an alkyl iodide corresponding to the side chain could be used to generate the necessary radical species. The reaction is typically carried out in an acidic medium to activate the pyridine ring towards radical attack. This approach is attractive due to its atom economy and the use of readily available starting materials. However, achieving high regioselectivity for the C4 position and controlling potential side reactions would be significant challenges.

Total Synthesis Approaches for Complex Alkenyl Pyridine Architectures

A total synthesis approach would involve constructing the pyridine ring itself with the desired substituent already in place or in a precursor form. This is often necessary for highly substituted or complex pyridine targets. Various ring-forming strategies, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis, could be adapted.

For 4-(1-propenylbutenyl)pyridine, a plausible total synthesis could involve the condensation of a β-dicarbonyl compound with an enamine and an aldehyde, where one of these components carries the 1-propenylbutenyl moiety. The challenge lies in the synthesis of the appropriately functionalized building blocks. This route offers the advantage of building complexity early and potentially setting stereocenters that can be carried through the synthesis.

Stereochemical Control in the Synthesis of 4-(1-Propenylbutenyl)pyridine

The name "4-(1-propenylbutenyl)pyridine" implies the presence of multiple stereoisomers due to the double bonds and potential chiral centers in the side chain. Controlling the stereochemical outcome is a crucial aspect of modern organic synthesis.

Enantioselective and Diastereoselective Synthetic Pathways

The 1-propenylbutenyl side chain could contain chiral centers, depending on its precise connectivity. If the synthesis proceeds through intermediates with stereocenters, controlling the stereochemistry becomes paramount. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For example, if a key step involves the reduction of a ketone or an addition to an aldehyde, employing a chiral reducing agent or a chiral catalyst could induce enantioselectivity.

Control of (E)/(Z) Isomerism in the Propenyl/Butenyl Moiety

Methods to control double bond geometry include:

Wittig Reaction and its Variants: The choice of the ylide (stabilized or non-stabilized) and reaction conditions can strongly influence the E/Z selectivity. For example, the Schlosser modification of the Wittig reaction can provide high E-selectivity.

Horner-Wadsworth-Emmons Reaction: This reaction typically favors the formation of the (E)-alkene and is often used to ensure high stereochemical purity.

Alkyne Reductions: The partial reduction of an alkyne precursor is a powerful method. Reduction using sodium in liquid ammonia (Birch reduction) typically yields the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) provides the (Z)-alkene.

Table 2: Methods for Controlling (E)/(Z) Isomerism

| Method | Precursor | Reagents | Typical Outcome |

| Wittig Reaction (unstabilized) | Aldehyde/Ketone + Phosphonium Ylide | n-BuLi, THF | (Z)-alkene |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Ester | NaH, THF | (E)-alkene |

| Lindlar Reduction | Alkyne | H₂, Lindlar's Catalyst | (Z)-alkene |

| Birch Reduction | Alkyne | Na, NH₃ (l) | (E)-alkene |

By carefully selecting the reactions used to construct the alkenyl side chain, a high degree of control over the double bond geometry can be achieved, leading to a specific, desired isomer of 4-(1-propenylbutenyl)pyridine.

Advanced Spectroscopic Characterization and Structural Analysis of 4 1 Propenyl Butenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For 4-vinylpyridine (B31050), a complete analysis involves one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum of 4-vinylpyridine presents distinct signals for the protons of the pyridine (B92270) ring and the vinyl substituent. The aromatic region typically shows two sets of signals corresponding to the protons at positions 2, 6 (α to the nitrogen) and 3, 5 (β to the nitrogen). The protons at the 2 and 6 positions are deshielded due to the electron-withdrawing effect of the nitrogen atom and appear at a lower field (higher ppm) compared to the protons at the 3 and 5 positions. chemicalbook.com

The vinyl group gives rise to a characteristic set of signals for its three protons, often referred to as an AMX spin system. The proton on the carbon attached to the pyridine ring (Hα) appears as a doublet of doublets due to coupling with the two terminal vinyl protons (Hβ, cis and trans). These terminal protons also appear as doublets of doublets, coupling with each other and with Hα. The coupling constants (J-values) are crucial for assigning the stereochemistry of the vinyl group.

Table 1: Illustrative ¹H NMR Data for 4-Vinylpyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~8.5-8.6 | d | ~6.0 |

| H-3, H-5 | ~7.2-7.4 | d | ~6.0 |

| H-α (vinyl) | ~6.6-6.8 | dd | Jα,β-trans ≈ 17.6, Jα,β-cis ≈ 10.9 |

| H-β (trans) | ~5.9-6.1 | d | Jα,β-trans ≈ 17.6 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum of 4-vinylpyridine provides information on the carbon framework of the molecule. The pyridine ring exhibits signals for the carbons at the 2, 6, 3, 5, and 4 positions. The carbon at position 4, being substituted, is a quaternary carbon and typically shows a lower intensity. The vinyl group carbons also have characteristic chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. epa.gov

Table 2: Illustrative ¹³C NMR Data for 4-Vinylpyridine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | ~150 |

| C-3, C-5 | ~121 |

| C-4 | ~145 |

| C-α (vinyl) | ~137 |

Note: These are approximate values and can be influenced by the solvent and experimental setup. spectrabase.comchemicalbook.com

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities within the molecule. chemicalbook.comcolumbia.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In 4-vinylpyridine, cross-peaks would be observed between the coupled protons of the pyridine ring (H-2/H-3 and H-5/H-6) and among the vinyl protons (H-α, H-β cis, and H-β trans). This helps to confirm the coupling relationships identified in the 1D ¹H NMR spectrum. blogspot.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. For 4-vinylpyridine, this experiment would show correlations between H-2/C-2, H-6/C-6, H-3/C-3, H-5/C-5, H-α/C-α, and H-β/C-β. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. epa.govniscpr.res.in

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, the vinyl protons would show correlations to the C-4 and C-3/C-5 carbons of the pyridine ring, and the pyridine protons would show correlations to the vinyl carbons, confirming the attachment of the vinyl group to the C-4 position. columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule. For 4-vinylpyridine, NOESY could reveal through-space interactions between the α-proton of the vinyl group and the protons at the 3 and 5 positions of the pyridine ring, providing information about the preferred orientation of the vinyl substituent relative to the ring. columbia.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The pyridine ring has a set of characteristic vibrational modes. These include C-H stretching, C=C and C=N stretching, and ring breathing modes. The positions of these bands can be influenced by the nature and position of the substituent. For 4-vinylpyridine, the C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations give rise to strong bands in the 1600-1400 cm⁻¹ region. A characteristic ring breathing mode is also observed, which can be sensitive to substitution.

The vinyl group also has distinct vibrational signatures. The =C-H stretching vibrations are typically found at wavenumbers above 3000 cm⁻¹. The C=C stretching vibration of the vinyl group usually appears as a band of medium intensity around 1630 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) of the vinyl group are also characteristic and appear in the 1000-800 cm⁻¹ region.

Table 3: Illustrative Vibrational Data for 4-Vinylpyridine

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| Pyridine C-H Stretch | ~3050 | ~3050 |

| Vinyl =C-H Stretch | ~3080 | ~3080 |

| C=C Stretch (Vinyl) | ~1635 | ~1635 |

| C=C, C=N Stretch (Pyridine) | ~1595, 1550, 1415 | ~1595, 1550, 1415 |

| Ring Breathing | ~990 | ~990 |

Note: The intensities of FT-IR and Raman bands for a particular vibration can differ significantly due to their different selection rules.

Mass Spectrometry: Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of 4-(1-Propenyl butenyl) pyridine, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and a series of fragment ions.

The fragmentation of the molecular ion is predicted to occur at the weakest bonds and where the resulting fragments are most stable. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds between the pyridine ring and the unsaturated side chains, as well as fragmentation within the side chains themselves.

Predicted Fragmentation Pathways:

Benzylic-type Cleavage: The bond between the pyridine ring and the butenyl group is analogous to a benzylic position. Cleavage at this position would be favorable due to the resonance stabilization of the resulting pyridinium-containing cation.

Allylic Cleavage: Both the propenyl and butenyl side chains contain allylic positions. Cleavage at these positions is also favorable due to the resonance stabilization of the resulting allylic carbocations.

Retro-Diels-Alder Reaction: The unsaturated nature of the butenyl side chain could potentially lead to a retro-Diels-Alder fragmentation under certain conditions, resulting in the loss of a neutral diene molecule.

Loss of Small Neutral Molecules: Fragmentation could also proceed through the loss of small, stable neutral molecules such as ethene (C₂H₄) or propene (C₃H₆) from the side chains.

Isotopic Abundance Analysis:

The mass spectrum would also exhibit peaks corresponding to the natural isotopic abundance of the elements present, primarily carbon-13 and nitrogen-15. The relative intensities of these isotopic peaks (M+1, M+2, etc.) can be used to confirm the elemental composition of the molecular ion and its fragments. For a compound with the formula C₁₂H₁₅N, the predicted isotopic distribution would show a significant M+1 peak due to the presence of twelve carbon atoms.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 173 | [C₁₂H₁₅N]⁺ | Molecular Ion |

| 158 | [C₁₁H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |

| 144 | [C₁₀H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 130 | [C₉H₈N]⁺ | Loss of a propyl radical (•C₃H₇) |

| 118 | [C₈H₈N]⁺ | Cleavage of the butenyl group |

| 105 | [C₇H₇N]⁺ | Cleavage of the propenyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic pyridine ring, which are influenced by the attached unsaturated substituents. Pyridine itself exhibits characteristic π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at shorter wavelengths. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are of lower intensity and occur at longer wavelengths. libretexts.org

The presence of the conjugated propenyl and butenyl side chains is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands of the pyridine ring. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The increased conjugation leads to a more delocalized electron system, a key feature of aromaticity. libretexts.orgfiveable.melibretexts.org

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | ~260 - 280 | High | Bathochromic shift compared to unsubstituted pyridine due to conjugation with the side chains. |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular conformation and intermolecular interactions in the solid state.

Molecular Conformation:

The analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angles between the plane of the pyridine ring and the planes of the propenyl and butenyl side chains. These angles would indicate the degree of planarity and conjugation between the ring and its substituents. Steric hindrance between the two side chains and between the side chains and the pyridine ring could lead to non-planar conformations.

Crystal Packing:

The X-ray diffraction data would also elucidate how the molecules are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as π-π stacking between the pyridine rings of adjacent molecules or C-H···π interactions. nih.gov The presence and nature of these interactions are crucial for understanding the solid-state properties of the compound. For some pyridine derivatives, the minimal distance between ring centroids can indicate the presence or absence of significant π-π stacking interactions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Characterization

The presence of a stereocenter in this compound would make it a chiral molecule, capable of existing as a pair of enantiomers. The carbon atom of the butenyl chain to which the propenyl group is attached is a potential stereocenter, depending on the exact connectivity. If the molecule is chiral, chiroptical techniques such as Electronic Circular Dichroism (ECD) can be used to distinguish between the enantiomers.

ECD measures the differential absorption of left and right circularly polarized light. mdpi.com Enantiomers will produce mirror-image ECD spectra. The sign and intensity of the Cotton effects (the peaks in an ECD spectrum) are highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. mdpi.com

For this compound, the primary chromophore is the substituted pyridine ring. The electronic transitions of this chromophore would give rise to Cotton effects in the ECD spectrum. The conformation of the flexible butenyl and propenyl side chains would significantly influence the ECD spectrum, as different conformations can lead to different spatial relationships between the chromophores and thus different chiroptical responses. mdpi.com Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of different conformations and stereoisomers to aid in the assignment of the absolute configuration of a chiral molecule. mdpi.com

Table 4: Hypothetical Electronic Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Associated Electronic Transition |

|---|---|---|

| ~270 | +5.2 | π → π* |

Computational Chemistry and Theoretical Investigations of 4 1 Propenyl Butenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ias.ac.inscispace.com DFT calculations are employed to determine the fundamental ground-state properties of 4-(1-propenyl butenyl) pyridine (B92270). ias.ac.in

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule with flexible side chains like 4-(1-propenyl butenyl) pyridine, this process is complex due to the existence of multiple conformers (different spatial arrangements of the same molecule).

A conformational search would be performed to identify various low-energy structures. Each of these conformers represents a local minimum on the potential energy surface. The calculations would likely reveal that the most stable conformer minimizes steric hindrance between the alkyl side chain and the pyridine ring. The dihedral angles defining the orientation of the propenyl and butenyl groups relative to the pyridine ring are critical parameters determined during this optimization.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311G+(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(ring)-C(side chain) | 1.51 Å |

| Bond Length | C=C (propenyl) | 1.34 Å |

| Bond Length | C=C (butenyl) | 1.35 Å |

| Bond Angle | C(ring)-C(ring)-C(side chain) | 121.5° |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the π-systems of the alkenyl side chains. The LUMO would likely be distributed over the pyridine ring's π* anti-bonding orbitals. A smaller HOMO-LUMO gap suggests the molecule is more likely to be reactive. nih.gov

Charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. scispace.com In this case, the nitrogen atom of the pyridine ring would be the site of the most negative electrostatic potential (electron-rich), making it a likely site for electrophilic attack or protonation. scispace.com

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 eV | Electron-donating capability |

| LUMO | -0.98 eV | Electron-accepting capability |

Note: This data is representative of typical DFT calculations for substituted pyridines. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. scispace.comresearchgate.net Each predicted frequency is associated with a specific "normal mode" of vibration, such as the stretching or bending of bonds. scispace.com

This analysis is crucial for interpreting experimental spectra. For this compound, characteristic vibrational modes would include C=N and C=C stretching vibrations within the pyridine ring, C=C stretching from the alkenyl side chains, and various C-H stretching and bending modes. nih.gov Comparing the calculated frequencies (often scaled by an empirical factor to correct for systematic errors) with experimental spectra helps to confirm the molecule's structure. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is highly versatile, other methods can provide complementary information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without empirical parameters. They can offer higher accuracy for electronic properties but are significantly more computationally demanding. They might be used to benchmark the results from DFT for a smaller, model version of the molecule.

Semi-empirical methods (like PM6 or AM1) are much faster as they use parameters derived from experimental data. nih.gov While less accurate than DFT or ab initio methods, they are useful for rapid screening of large numbers of conformers or for preliminary geometry optimizations before employing more rigorous methods. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of this compound. Unlike the static picture from quantum chemical calculations, MD shows how the molecule flexes, vibrates, and rotates at a given temperature.

MD simulations could be used to:

Explore the conformational landscape more extensively, observing transitions between different low-energy states.

Simulate the molecule's behavior in a solvent (e.g., water or an organic solvent) to understand how intermolecular interactions affect its shape and properties.

Predict macroscopic properties like diffusion coefficients or viscosity in a liquid state.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces on each atom and propagate its motion.

Computational Spectroscopic Prediction and Validation against Experimental Data

A primary goal of computational chemistry is to predict spectroscopic properties that can be directly compared with experimental measurements. nih.govaps.org

IR and Raman Spectra: As mentioned in section 4.1.3, vibrational frequencies calculated with DFT can be used to generate a theoretical spectrum. This theoretical spectrum is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. nih.gov

NMR Spectra: It is possible to compute Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These calculations help in assigning the signals in experimental ¹H and ¹³C NMR spectra, which is critical for structural elucidation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. redalyc.org This can help identify the nature of electronic transitions, such as π → π* transitions within the pyridine ring and side chains. redalyc.org

By comparing these computationally predicted spectra with experimentally obtained data, researchers can validate the computed structure and gain a deeper understanding of the molecule's properties. nih.govaps.org

Theoretical Studies of Reaction Mechanisms and Transition States

Without any published research, there is no information available on the theoretical studies of reaction mechanisms involving this compound. This includes any potential transition states, activation energies, or reaction pathways that would typically be elucidated through computational methods.

Advanced Quantum Chemical Topological Analysis (e.g., NBO, QTAIM)

Similarly, there is a lack of data concerning advanced quantum chemical topological analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) for this compound. These analyses provide deep insights into the electronic structure, bonding, and non-covalent interactions within a molecule, none of which have been documented for this compound.

Chemical Reactivity and Derivatization Chemistry of 4 1 Propenyl Butenyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered to be electron-deficient and therefore, significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). google.comstackexchange.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. google.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. nih.gov This further deactivates the ring, making substitution even more challenging. nih.gov

When electrophilic substitution does occur on an unsubstituted pyridine ring, it overwhelmingly favors the 3- and 5-positions (meta-substitution) because the intermediates resulting from attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com

In the case of 4-(1-Propenylbutenyl)pyridine, the alkenyl group at the 4-position is an alkyl-type substituent. Alkyl groups are generally weak activating groups and ortho-, para-directors in electrophilic aromatic substitution on benzene rings due to inductive effects and hyperconjugation. rsc.org In the context of the pyridine ring, this directing effect would favor substitution at the positions ortho to the alkenyl group, which are the 3- and 5-positions. This aligns with the inherent preference of the pyridine ring for meta-substitution relative to the nitrogen atom. Therefore, electrophilic attack on 4-(1-Propenylbutenyl)pyridine is predicted to occur primarily at the 3- and 5-positions.

| Reaction | Reagents | Predicted Major Product(s) | Anticipated Reaction Conditions |

| Nitration | HNO₃/H₂SO₄ | 4-(1-Propenylbutenyl)-3-nitropyridine | High temperature (e.g., >300 °C) nih.gov |

| Sulfonation | Fuming H₂SO₄ | 4-(1-Propenylbutenyl)pyridine-3-sulfonic acid | High temperature (e.g., 220-270 °C) |

| Bromination | Br₂/Oleum | 3-Bromo-4-(1-Propenylbutenyl)pyridine | High temperature |

| Chlorination | Cl₂/AlCl₃ | No reaction or very low yield | Not typically feasible google.com |

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 4-(1-Propenylbutenyl)pyridine

Nucleophilic Substitution Reactions and Chichibabin-Type Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA). stackexchange.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. arkat-usa.org

For 4-(1-Propenylbutenyl)pyridine, the 4-position is blocked by the alkenyl substituent. Therefore, nucleophilic substitution reactions are predicted to occur at the 2- and 6-positions.

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide (NaNH₂) or a related strong base. tandfonline.com This reaction typically proceeds at the 2-position. tandfonline.comresearchgate.net For 4-(1-Propenylbutenyl)pyridine, the Chichibabin reaction is expected to yield 2-amino-4-(1-propenylbutenyl)pyridine. The reaction mechanism involves the addition of the amide anion to the C2 position, followed by the elimination of a hydride ion. tandfonline.com The presence of an alkyl group at the 4-position, such as in 4-tert-butylpyridine, has been shown to be compatible with the Chichibabin reaction, though it may require specific conditions to optimize the yield of the aminated product over potential side reactions like dimerization. tandfonline.com

| Reaction Type | Nucleophile/Reagent | Predicted Major Product | General Reaction Conditions |

| Chichibabin Reaction | Sodium amide (NaNH₂) | 2-Amino-4-(1-propenylbutenyl)pyridine | High temperature in an inert solvent (e.g., xylene, N,N-dimethylaniline) tandfonline.com |

| Alkylation | Organolithium reagents (e.g., n-BuLi) | 2-Alkyl-4-(1-propenylbutenyl)pyridine | Anhydrous conditions, often at low to ambient temperature |

| Hydroxylation | Molten KOH/air | 4-(1-Propenylbutenyl)pyridin-2-one | High temperature |

Table 2: Predicted Nucleophilic Substitution Reactions of 4-(1-Propenylbutenyl)pyridine

Reactivity of the Pyridine Nitrogen Atom: N-Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic sextet and is therefore available for reaction with electrophiles. stackexchange.com This reactivity is characteristic of tertiary amines and leads to two important transformations: N-oxidation and quaternization.

N-Oxidation

The nitrogen atom of 4-(1-Propenylbutenyl)pyridine can be readily oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst like phosphotungstic acid or methyltrioxorhenium (MTO). arkat-usa.orgtamu.edu The presence of the electron-donating alkyl-like substituent at the 4-position is expected to increase the electron density at the nitrogen atom, thus facilitating the N-oxidation process compared to unsubstituted pyridine. arkat-usa.org The resulting 4-(1-Propenylbutenyl)pyridine N-oxide is a versatile intermediate for further functionalization.

Quaternization

As a tertiary amine, the nitrogen atom of 4-(1-Propenylbutenyl)pyridine can react with alkyl halides and other electrophilic reagents to form quaternary pyridinium salts. mdpi.com This reaction, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the pyridine nitrogen acts as the nucleophile. mdpi.com The reactivity of the quaternizing agent follows the general trend for SN2 reactions (e.g., I > Br > Cl). The quaternization of poly(4-vinylpyridine), a polymer with a similar structural motif, has been extensively studied and can be achieved with a variety of alkyl halides. nih.govtandfonline.com The resulting pyridinium salts have altered electronic properties and can be used in a range of applications.

| Reaction | Reagent | Predicted Product | Typical Solvents |

| N-Oxidation | m-CPBA | 4-(1-Propenylbutenyl)pyridine N-oxide | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) |

| N-Oxidation | H₂O₂/Catalyst | 4-(1-Propenylbutenyl)pyridine N-oxide | Water, acetic acid |

| Quaternization | Methyl iodide (CH₃I) | 1-Methyl-4-(1-propenylbutenyl)pyridinium iodide | Acetonitrile, DMF, ethanol (B145695) nih.govresearchgate.net |

| Quaternization | Benzyl bromide (BnBr) | 1-Benzyl-4-(1-propenylbutenyl)pyridinium bromide | Acetonitrile, DMF mdpi.com |

Table 3: Predicted Reactions at the Pyridine Nitrogen of 4-(1-Propenylbutenyl)pyridine

Transformations of the Alkenyl Side Chain

The 1-propenylbutenyl side chain of the title compound possesses carbon-carbon double bonds, which are susceptible to a variety of transformations independent of the pyridine ring.

Catalytic Hydrogenation and Reduction Pathways

The double bonds in the alkenyl side chain can be reduced to the corresponding saturated alkyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. uoanbar.edu.iq Under these conditions, the alkenyl side chain would be reduced to a saturated alkyl chain, yielding 4-heptylpyridine. It is important to note that under more forcing conditions (higher pressure and temperature), the pyridine ring itself can also be hydrogenated to a piperidine (B6355638) ring. acs.org Selective hydrogenation of the side chain without affecting the aromatic ring can usually be achieved under milder conditions.

| Reaction | Reagents | Predicted Major Product | General Conditions |

| Side Chain Hydrogenation | H₂, Pd/C | 4-Heptylpyridine | Room temperature, atmospheric pressure |

| Ring and Side Chain Hydrogenation | H₂, PtO₂ or Raney Ni | 4-Heptylpiperidine | Elevated temperature and pressure |

Table 4: Predicted Hydrogenation Reactions of 4-(1-Propenylbutenyl)pyridine

Oxidative Transformations of the Alkene Moiety

The double bonds in the alkenyl side chain are susceptible to oxidative cleavage. Treatment with strong oxidizing agents like ozone (O₃) followed by an appropriate workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, will cleave the carbon-carbon double bonds. The specific products formed will depend on the exact structure of the 1-propenylbutenyl group and the workup conditions. For example, ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would yield aldehydes and/or ketones. An oxidative workup (e.g., with hydrogen peroxide) would lead to carboxylic acids and/or ketones.

| Reaction | Reagents | Predicted Products (Illustrative) |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Pyridine-4-carbaldehyde and other smaller aldehydes/ketones |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Pyridine-4-carboxylic acid and other smaller carboxylic acids/ketones |

| Strong Oxidation | Hot, concentrated KMnO₄ | Pyridine-4-carboxylic acid and other smaller carboxylic acids/ketones |

Table 5: Predicted Oxidative Cleavage of the Alkenyl Side Chain of 4-(1-Propenylbutenyl)pyridine

Cycloaddition Reactions Involving the Alkenyl Group

The conjugated diene system within the 1-propenylbutenyl side chain can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com In a [4+2] cycloaddition, the diene component of the side chain would react with a suitable dienophile (an electron-deficient alkene or alkyne) to form a six-membered ring. The feasibility and outcome of such a reaction would depend on the specific geometry of the diene and the nature of the dienophile.

Additionally, other types of cycloadditions, such as [2+2] cycloadditions with certain alkenes under photochemical conditions or 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides, could also be envisioned, leading to the formation of four- and five-membered rings, respectively. mdpi.com

Analysis of the chemical compound "4-(1-Propenylbutenyl)pyridine" reveals ambiguity in its nomenclature, preventing the generation of a specific scientific article as requested.

A thorough review of chemical databases and scientific literature indicates that "4-(1-Propenylbutenyl)pyridine" is not a recognized or well-defined chemical compound. The name is structurally ambiguous and does not correspond to a specific entry in standard chemical registries. This ambiguity makes it impossible to provide a scientifically accurate article on its reactivity and derivatization as outlined.

The term "1-Propenylbutenyl" is not a standard IUPAC nomenclature for a substituent group. This lack of a precise structural definition means that any attempt to describe its chemical properties, such as olefin functionalization or synthetic strategies for new derivatives, would be speculative and lack the required scientific basis.

While general information on the synthesis and reactivity of related, well-defined compounds like alkenylpyridines exists, the strict requirement to focus solely on "4-(1-Propenylbutenyl)pyridine" cannot be met. For instance, research on the functionalization of pyridines with unsaturated side chains is an active area. nih.govresearchgate.net Methods like photoredox alkylation and transition-metal-catalyzed C-H functionalization are employed to create complex pyridine derivatives. nih.govacs.org These strategies often involve the reaction of pyridine precursors with various olefins and alkynes. nih.govresearchgate.net

Similarly, the synthesis of pyridine rings can be achieved through various established methods, such as the Hantzsch or Bohlmann-Rahtz syntheses, which build the heterocyclic core from acyclic precursors. baranlab.orgorganic-chemistry.orgwikipedia.org These methods allow for the introduction of a wide variety of substituents. However, without a clear structure for "4-(1-Propenylbutenyl)pyridine," it is not possible to determine which, if any, of these synthetic routes would be applicable.

Coordination Chemistry and Catalytic Applications of 4 1 Propenyl Butenyl Pyridine and Its Derivatives

Ligand Design Principles for Pyridine-Based Complexes

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry and catalysis. The versatility of the pyridine (B92270) scaffold allows for systematic tuning of its electronic and steric properties to achieve desired catalytic activities and selectivities.

Key design principles for pyridine-based ligands include:

Electronic Tuning: The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. For 4-alkenylpyridines, the vinyl or other alkenyl groups generally act as weak electron-withdrawing groups, influencing the pKa of the pyridine nitrogen and thus its coordination strength to a metal center. researchgate.net This electronic modulation is crucial for optimizing the reactivity of the resulting metal complex.

Steric Control: The steric environment around the metal center can be controlled by introducing bulky substituents on the pyridine ring or the alkenyl chain. This steric hindrance can influence the coordination number of the metal, the stability of the complex, and the selectivity of the catalytic reaction, for instance, by favoring the approach of a specific substrate.

Chelation: While simple 4-alkenylpyridines are monodentate ligands, they can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands. This chelation significantly enhances the stability of the resulting metal complexes.

Introduction of Chirality: For asymmetric catalysis, chiral centers can be introduced into the ligand structure. This can be achieved by using chiral substituents on the pyridine ring, the alkenyl side chain, or by creating planar-chiral complexes. nih.gov

The following table provides examples of how different substituents on the pyridine ring can affect the properties of the resulting metal complexes.

| Substituent at 4-position | Electronic Effect | Influence on Metal Complex |

| -H | Neutral | Baseline for comparison |

| -CH=CH₂ (Vinyl) | Weakly electron-withdrawing | Modifies Lewis basicity of nitrogen |

| -CH₂CH=CH₂ (Allyl) | Weakly electron-donating (inductive) | Can participate in η³-allyl coordination |

| -N(CH₃)₂ | Strongly electron-donating | Increases Lewis basicity of nitrogen |

| -CN | Strongly electron-withdrawing | Decreases Lewis basicity of nitrogen |

Complexation Behavior with Transition Metals

4-Alkenylpyridines, such as 4-vinylpyridine (B31050) and 4-allylpyridine, readily form coordination complexes with a wide range of transition metals. The pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. brandeis.edu The alkenyl group can either remain as a pendant, non-coordinating substituent or participate in the coordination to the metal center, leading to different coordination modes.

Monodentate Coordination: In the most common coordination mode, the 4-alkenylpyridine binds to the metal center solely through the pyridine nitrogen atom. This is observed in numerous complexes with metals such as cobalt, cadmium, and silver. brandeis.edursc.org

Bidentate and Bridging Coordination: The alkenyl group can coordinate to the metal center in a η²-fashion, leading to a bidentate N,C-coordination. This is more common with electron-rich metals that can engage in back-bonding with the π-system of the double bond. In some cases, the ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the alkenyl group to another.

Polymerization and Immobilization: 4-Vinylpyridine can be polymerized to form poly(4-vinylpyridine) (P4VP). This polymer can be used as a multidentate ligand, where multiple pyridine units along the polymer chain coordinate to one or more metal centers. researchgate.net This property is extensively used for immobilizing metal catalysts.

The table below summarizes the complexation of 4-vinylpyridine with different transition metals.

| Metal Ion | Resulting Complex Type | Coordination Mode | Reference |

| Co(II) | Mononuclear complex | Monodentate (N-coordination) | brandeis.edu |

| Cd(II) | Mononuclear complex | Monodentate (N-coordination) | brandeis.edu |

| Ag(I) | Coordination polymer | Bridging (N-coordination) | rsc.org |

| Cu(II) | Polymeric complex | Multidentate (N from P4VP) | researchgate.net |

| Pd(II) | Mononuclear complex | Monodentate (N-coordination) | researchgate.net |

Homogeneous Catalysis Mediated by Pyridine-Metal Complexes

Metal complexes of 4-alkenylpyridines and their derivatives have emerged as effective homogeneous catalysts for a variety of organic transformations. The electronic and steric properties of the pyridine ligand play a crucial role in determining the activity and selectivity of the catalyst.

Cross-Coupling Reactions: Palladium complexes bearing 4-substituted pyridine ligands are efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The pyridine ligand stabilizes the palladium center and influences the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. For instance, palladium complexes with 4-vinylpyridine can catalyze the coupling of aryl halides with boronic acids. nih.govresearchgate.net

Hydrogenation Reactions: Rhodium complexes with pyridine-based ligands are active catalysts for the hydrogenation of alkenes. researchgate.netnih.gov The pyridine ligand can influence the hydride transfer step and the substrate binding.

Hydroformylation and Carbonylation: Rhodium complexes containing pyridine ligands have been shown to catalyze hydroformylation and carbonylation reactions. researchgate.net These processes are fundamental for the industrial production of aldehydes and other oxygenated compounds.

The following table presents data on the catalytic performance of a palladium complex in a Suzuki-Miyaura coupling reaction.

| Catalyst | Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| Pd(OAc)₂/PCy₃ | 6-methyl-3-phenyl-4-tosyloxy-2-pyrone | 4-tolylboronic acid | 3-phenyl-4-(p-tolyl)-6-methyl-2H-pyran-2-one | 95 | researchgate.net |

| Pd(OAc)₂/PCy₃ | 6-methyl-3-(4-chlorophenyl)-4-tosyloxy-2-pyrone | 4-chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)-6-methyl-2H-pyran-2-one | 80 | researchgate.net |

Heterogeneous Catalysis Using Immobilized Pyridine Ligands

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes of pyridine ligands can be immobilized on solid supports. 4-Vinylpyridine is particularly well-suited for this purpose as it can be easily polymerized or grafted onto various support materials.

Supports for Immobilization: Common supports for immobilizing pyridine-based catalysts include silica (B1680970), alumina, and carbon nanotubes. nih.govacs.org The immobilization can be achieved through copolymerization of 4-vinylpyridine with a cross-linker or by grafting poly(4-vinylpyridine) (P4VP) onto the surface of the support. nih.govresearchgate.net

Catalytic Applications: The resulting heterogeneous catalysts have been successfully employed in a range of reactions, including:

Oxidation Reactions: Cobalt complexes supported on poly(4-vinylpyridine-co-divinylbenzene) have been used for the oxidation of cyclohexane. researchgate.netepa.gov

Hydrogenation Reactions: Gold nanoparticles immobilized on P4VP-grafted carbon nanotubes show high catalytic activity for the hydrogenation of 4-nitrophenol. acs.org

Ring-Opening Reactions: Poly(4-vinylpyridine) supported iodine is an efficient and recoverable catalyst for the regioselective ring-opening of epoxides. rsc.org

Heavy Metal Adsorption: Copolymers of 4-vinylpyridine and styrene (B11656) immobilized on silica gel exhibit high adsorption activity for heavy metal ions such as Cu(II), Cd(II), and Pb(II). nih.govresearchgate.netnih.gov

The table below shows the adsorption capacity of a silica-immobilized 4-vinylpyridine-styrene copolymer for various metal ions. researchgate.net

| Metal Ion | Adsorption Capacity (mg/g) |

| Fe(III) | 3.4 times increase over unmodified silica |

| Cu(II) | 5.8 times increase over unmodified silica |

| Ni(II) | 9.2 times increase over unmodified silica |

| Pb(II) | 37.5 times increase over unmodified silica |

Asymmetric Catalysis with Chiral 4-(1-Propenyl Butenyl) Pyridine Derivatives

While there is no specific information on chiral derivatives of "this compound," the principles of asymmetric catalysis using chiral pyridine-based ligands are well-established. By introducing chirality into the ligand framework, it is possible to create enantioselective catalysts for a wide range of organic reactions.

Design of Chiral Pyridine Ligands: Chirality can be introduced in several ways:

Chiral Substituents: Attaching a chiral group to the pyridine ring or the side chain.

Atropisomerism: Creating steric hindrance to rotation around a C-C or C-N bond, leading to stable, chiral atropisomers.

Planar Chirality: Complexing the pyridine ring to a metal in a way that creates a chiral plane.

Applications in Asymmetric Synthesis: Chiral pyridine-based catalysts have been successfully applied in numerous enantioselective transformations, including:

Cyanosilylation of Ketones: Chiral ligands derived from pyridine can catalyze the enantioselective addition of trimethylsilyl (B98337) cyanide to ketones. nih.gov

Hydroarylation: Rhodium complexes with chiral phosphine-pyridine ligands can catalyze the asymmetric hydroarylation of alkenes. scholaris.ca

Reductive Amination: Iridium complexes with chiral pyridine-containing ligands are effective for the direct asymmetric reductive amination of ketones.

Although specific data for chiral 4-alkenylpyridine derivatives in asymmetric catalysis is sparse in the reviewed literature, the general success of chiral pyridines provides a strong foundation for the future design of such catalysts.

Supramolecular Assemblies Involving Pyridine Interactions

The ability of pyridine-based ligands to coordinate to metal ions in a well-defined manner makes them excellent building blocks for the construction of complex supramolecular assemblies. These assemblies can take the form of discrete molecules, such as cages and rings, or extended structures like coordination polymers.

Coordination-Driven Self-Assembly: By carefully selecting the geometry of the metal center and the structure of the pyridine-based ligand, it is possible to direct the self-assembly process to form specific supramolecular architectures. For example, linear bipyridyl ligands can form molecular squares with square-planar metal ions.

Role of Non-Covalent Interactions: In addition to metal-ligand coordination, other non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in stabilizing the final supramolecular structure. researchgate.netnih.govresearchgate.net

Supramolecular Structures with 4-Alkenylpyridines: 4-Alkenylpyridines and their derivatives can participate in the formation of supramolecular assemblies. The uncoordinated alkenyl group can influence the packing of the complexes in the solid state and can also be a site for post-assembly modification. For instance, silver(I) coordination polymers have been synthesized using a flexible 4-((pyridin-4-ylthio)methyl)pyridine ligand, demonstrating the formation of 1D, 2D, and 3D networks. rsc.org

The formation of these ordered structures is of great interest for applications in materials science, including gas storage, sensing, and catalysis.

Emerging Research Directions and Future Prospects for 4 1 Propenyl Butenyl Pyridine

Advancements in Sustainable Synthesis Protocols

The drive towards environmentally benign chemical processes has significantly influenced the synthesis of pyridine (B92270) derivatives. Modern research emphasizes the development of sustainable protocols that offer high efficiency, minimize waste, and utilize safer reagents.

One major advancement is the use of one-pot multicomponent reactions (MCRs). researchgate.net These reactions allow for the construction of complex molecules like polysubstituted pyridines from simple, readily available starting materials in a single step, which improves atom economy and reduces reaction times. nih.gov For instance, a four-component reaction involving an aromatic aldehyde, a methyl ketone, a diaryl ethanone, and ammonium (B1175870) acetate (B1210297) can produce multi-aryl-substituted pyridines under solvent-free conditions, with water as the only byproduct. researchgate.net Microwave-assisted organic synthesis has also emerged as a green chemistry tool, providing rapid heating and significantly shorter reaction times (from hours to minutes) with improved product yields compared to conventional heating methods. nih.govacs.org

The choice of solvent and catalyst is also critical. Researchers are exploring greener solvents to replace hazardous volatile organic compounds (VOCs). researchgate.net Furthermore, metal-free reaction conditions are being developed to avoid the cost and toxicity associated with transition metal catalysts. mdpi.com A notable example is the metal-free [3+3] annulation strategy for synthesizing polysubstituted pyridines from β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds under mild conditions with broad substrate tolerance. mdpi.com

Table 1: Comparison of Sustainable Synthesis Methods for Pyridine Derivatives

| Method | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple simple precursors. | High atom economy, reduced waste, operational simplicity. | researchgate.net, nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, often higher yields. | nih.gov, acs.org |

| Solvent-Free/Green Solvents | Reactions conducted without solvent or in benign media. | Reduced environmental impact, easier purification. | researchgate.net, researchgate.net |

| Metal-Free Catalysis | Avoids the use of transition metal catalysts. | Lower cost, reduced toxicity, simplified product purification. | mdpi.com |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for efficiently creating complex molecules like 4-(1-Propenyl butenyl) pyridine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools for forming the carbon-carbon bonds necessary to attach substituents to the pyridine ring. acs.orgacs.org

Current research focuses on designing highly active and stable palladium precatalysts. acs.org Monoligated palladium(0) species, L1Pd(0), are recognized as the most active species in the cross-coupling cycle, and modern precatalysts are designed to generate these species effectively. nih.gov The ligands coordinated to the metal center play a pivotal role. Bulky, electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine, have proven effective for challenging couplings, including those involving less reactive aryl chlorides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as superior ligands, leading to the development of robust precatalysts like the PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) family, which are often air- and moisture-stable. acs.org

Integration of High-Throughput Experimentation and Automation

The discovery and optimization of synthetic routes for complex molecules are being accelerated by high-throughput experimentation (HTE) and laboratory automation. acs.org HTE allows chemists to run hundreds of reactions in parallel, using miniaturized formats like 96-well plates, to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters. acs.orgresearchgate.net

This approach is particularly valuable for optimizing palladium-catalyzed cross-coupling reactions, which are frequently used to build substituted pyridine scaffolds. acs.org By systematically varying the components, researchers can quickly identify the optimal conditions for yield and purity, using minimal amounts of starting material. acs.org

Automated synthesis platforms are evolving from performing single-step reactions to executing complex, multi-step sequences. researchgate.net These systems integrate robotics with analytical tools, enabling not only the synthesis of compound libraries but also the real-time analysis of reaction outcomes. researchgate.net This integration of synthesis and analysis, guided by computer algorithms, paves the way for a future where molecules can be designed, synthesized, and tested in a fully automated workflow, significantly speeding up the development of new functional molecules. ucla.edu

Application in Advanced Functional Materials

Pyridine and its derivatives are valuable building blocks for advanced functional materials due to their distinct electronic properties, thermal stability, and ability to coordinate with metals. numberanalytics.comacs.orgnumberanalytics.com The incorporation of a substituted pyridine moiety, such as this compound, into a polymer backbone can impart specific, desirable characteristics.

For example, pyridine-containing polybenzoxazines exhibit enhanced thermal degradation temperatures and a higher cross-link density, which leads to improved mechanical strength and stiffness. acs.org The inherent polarity of the pyridine ring can improve adhesion to substrates and compatibility within composite materials. acs.org Furthermore, the nitrogen atom in the pyridine ring serves as a coordination site for metal ions, opening possibilities for creating functional hybrid materials with tunable optical, electronic, or catalytic properties. acs.org

The versatility of pyridine derivatives makes them essential components in the synthesis of materials for a range of applications, including conducting polymers and luminescent materials for electronic devices. numberanalytics.comnumberanalytics.com The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the material's properties to meet the demands of specific advanced applications. acs.org

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic chemistry and computational chemistry has become a powerful driver of innovation in molecular design and synthesis. rsc.org Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules and the mechanisms of chemical reactions, which can be challenging to determine through experiments alone. weizmann.ac.ilnih.gov

In the context of pyridine chemistry, computational studies can:

Elucidate Reaction Mechanisms: DFT calculations can map out the potential energy surfaces of complex reactions, identifying transition states and intermediates. This helps explain the observed regioselectivity in pyridine synthesis and the activation pathways of catalytic cycles. nih.govresearchgate.net

Analyze Electronic Structure: Researchers use computational tools to understand the electronic properties of pyridine-metal complexes, revealing how ligands influence the catalyst's activity and stability. acs.org This knowledge guides the rational design of more efficient catalysts.

Predict Molecular Properties: Computational models can predict the physicochemical properties of novel pyridine derivatives before they are synthesized. mdpi.com This allows for the in-silico screening of potential candidates for applications in materials science or medicinal chemistry, focusing experimental efforts on the most promising compounds.

This interdisciplinary approach, where computational predictions guide experimental work and experimental results validate computational models, accelerates the discovery and development of new functional pyridine compounds and the processes to create them. rsc.orgnih.gov

Q & A

Q. What synthetic routes are recommended for 4-(1-Propenyl butenyl) pyridine, and how can reaction conditions be optimized for yield?

The Suzuki–Miyaura coupling is a robust method for synthesizing propenyl-substituted pyridines, leveraging palladium catalysis to cross-couple boronic acids with halides under mild conditions . For this compound, analogous protocols can be adapted, with optimization focusing on solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (1–5 mol% Pd). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from regioisomers or byproducts. Monitoring reaction progress via TLC or GC-MS ensures intermediate control.